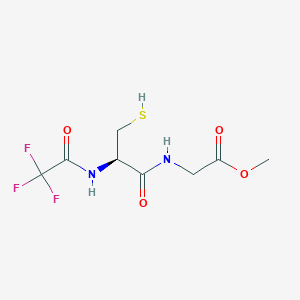

N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester

Description

Properties

IUPAC Name |

methyl 2-[[(2R)-3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O4S/c1-17-5(14)2-12-6(15)4(3-18)13-7(16)8(9,10)11/h4,18H,2-3H2,1H3,(H,12,15)(H,13,16)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZMJKWCYBWNTN-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C(CS)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CNC(=O)[C@H](CS)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Trifluoroacetylation of L-Cysteine

The amino group of L-cysteine is protected using trifluoroacetic anhydride (TFAA) under mild conditions:

Procedure :

- Dissolve L-cysteine (1.0 equiv.) in anhydrous dichloromethane (DCM) under nitrogen.

- Add triethylamine (TEA, 2.5 equiv.) and TFAA (1.2 equiv.) dropwise at 0°C.

- Stir for 2–4 hours at room temperature.

- Quench with aqueous NaHCO₃, extract with DCM, and dry over MgSO₄.

Outcome :

Thiol Group Protection

The thiol group is protected to avoid side reactions during subsequent steps:

S-Tritylation :

- Treat N-Trifluoroacetyl-L-cysteine (1.0 equiv.) with trityl chloride (1.1 equiv.) in DCM.

- Add TEA (1.5 equiv.) and stir for 12 hours at room temperature.

- Isolate S-trityl-N-trifluoroacetyl-L-cysteine via filtration.

Yield : 75–80%

Rationale : Trityl groups offer stability under acidic and coupling conditions while being removable under mild acidic conditions.

Carboxyl Activation and Coupling

The activated carboxyl of protected L-cysteine is coupled to glycine methyl ester:

Activation :

- Dissolve S-trityl-N-trifluoroacetyl-L-cysteine (1.0 equiv.) in dimethylformamide (DMF).

- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equiv.) and hydroxybenzotriazole (HOBt, 1.2 equiv.).

- Stir for 30 minutes at 0°C to form the active ester.

Coupling :

- Add glycine methyl ester hydrochloride (1.5 equiv.) and DIPEA (3.0 equiv.) to the activated intermediate.

- Stir for 12–24 hours at room temperature.

- Purify via column chromatography (ethyl acetate/hexane).

Yield : 70–75%

Key Data :

Deprotection of Thiol Group

The trityl group is removed to yield the final product:

Procedure :

- Dissolve the coupled product in trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5).

- Stir for 1 hour at room temperature.

- Concentrate under vacuum and purify via reverse-phase HPLC.

Yield : 90–95%

Purity : >95% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).

Alternative Methodologies

One-Pot Sequential Protection-Coupling

A streamlined approach minimizes intermediate isolation:

- Perform N-trifluoroacetylation and S-tritylation in tandem.

- Directly activate carboxyl and couple with glycine methyl ester.

- Global deprotection in TFA.

Yield : 60–65% (lower due to side reactions).

Critical Analysis of Methodologies

| Parameter | Stepwise Synthesis | SPPS | One-Pot Synthesis |

|---|---|---|---|

| Yield | 70–75% | 65–70% | 60–65% |

| Purity | >95% | >90% | 85–90% |

| Operational Complexity | Moderate | High | Low |

| Scalability | High | Moderate | Moderate |

Key Findings :

- Stepwise synthesis offers the best balance of yield and purity.

- SPPS is limited by the need for specialized equipment.

- One-pot methods sacrifice yield for simplicity.

Challenges and Mitigation Strategies

Racemization During Activation

Thiol Oxidation

Incomplete Coupling

- Cause : Steric hindrance from the TFA group.

- Solution : Prolong reaction time (24–48 hours) or use excess coupling reagents.

Chemical Reactions Analysis

Types of Reactions

N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester undergoes various types of chemical reactions, including:

Oxidation: The thiol group in the cysteinyl moiety can be oxidized to form disulfides or sulfoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine can facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfoxides.

Reduction: Alcohols.

Substitution: Derivatives with different acyl groups.

Scientific Research Applications

Chemistry

TFA-L-Cys-Gly-OMe serves as an important building block in organic synthesis. Its unique properties facilitate the synthesis of more complex molecules, making it a crucial intermediate in various chemical reactions. The trifluoroacetyl group enhances its reactivity, allowing it to participate in diverse chemical transformations.

Biology

In biological research, TFA-L-Cys-Gly-OMe is utilized for protein modification and enzyme inhibition studies. It acts as a probe for investigating interactions between proteins and small molecules, providing insights into biological processes and signaling pathways.

Medicine

The compound is being explored for its potential therapeutic applications. Its ability to modify protein functions positions it as a candidate for drug development, particularly in targeting diseases associated with protein dysfunction. Research is ongoing to evaluate its efficacy as a therapeutic agent.

Industry

In industrial applications, TFA-L-Cys-Gly-OMe is used in the production of specialty chemicals and pharmaceuticals. Its distinct properties make it suitable for various industrial processes, including the synthesis of bioactive compounds.

TFA-L-Cys-Gly-OMe exhibits significant biological activity due to its structural components that facilitate interactions with proteins and enzymes:

Protein Modification Studies

Research has shown that TFA-L-Cys-Gly-OMe can selectively modify proteins. For example, it has been used as a probe in studies focusing on the acylation of protein N-termini, demonstrating its potential for introducing functional groups selectively at the N-terminal position of peptides and proteins.

Case Studies

- Selective Acylation : A study published in Nature Communications highlighted the use of TFA-L-Cys-Gly-OMe for selective acylation of peptides, allowing efficient introduction of functionalities at the N-terminal end without affecting other peptide sites.

- Enzyme Inhibition : Another case study demonstrated TFA-L-Cys-Gly-OMe's role in inhibiting specific proteases, revealing significant changes in enzyme activity upon treatment with varying concentrations of the compound.

Applications in Research and Medicine

TFA-L-Cys-Gly-OMe has potential applications across several domains:

Chemical Biology

It serves as a valuable tool for studying protein modifications and interactions, providing insights into cellular processes and signaling pathways.

Drug Development

The compound's ability to modify protein function positions it as a candidate for therapeutic agents targeting specific diseases where protein dysfunction is implicated.

Industrial Use

In pharmaceutical manufacturing, TFA-L-Cys-Gly-OMe can be utilized as an intermediate for synthesizing more complex bioactive molecules.

Mechanism of Action

The mechanism of action of N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester involves its interaction with molecular targets such as proteins and enzymes. The trifluoroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their structure and function. This can result in the inhibition of enzyme activity or alteration of protein-protein interactions. The glycine methyl ester moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester with analogous compounds:

Research Findings

- Phase Transition Data : N-[N-(Trifluoroacetyl)glycyl]glycine methyl ester exhibits a vaporization enthalpy (ΔvapH) of 93.8 kJ/mol, indicating strong intermolecular interactions in the liquid phase .

- Synthetic Utility : Methyl N-(4-chlorobenzoyl)glycinate is synthesized via carbodiimide-mediated coupling (e.g., DIC/DMAP), achieving 69% yield under optimized conditions, similar to methodologies used for trifluoroacetyl derivatives .

- Chromatographic Behavior : Analogs like N-(3,5-dinitrobenzoyl)alanine methyl ester exhibit distinct separation factors (α) on chiral stationary phases, highlighting the role of substituents in chromatographic resolution .

Biological Activity

N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester (TFA-L-Cys-Gly-OMe) is a synthetic compound with significant biological activity, primarily due to its structural components that facilitate interactions with proteins and enzymes. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a trifluoroacetyl group attached to L-cysteinyl, which is further linked to glycine methyl ester. This configuration enhances its reactivity and ability to form covalent bonds with nucleophilic residues in proteins, leading to modifications in their structure and function.

The biological activity of TFA-L-Cys-Gly-OMe is largely attributed to the following mechanisms:

- Covalent Modification : The trifluoroacetyl group can covalently bond with nucleophilic amino acid side chains, particularly cysteine residues in proteins. This modification can alter protein conformation and activity.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by modifying their active sites, thereby impacting metabolic pathways.

- Protein Interaction : TFA-L-Cys-Gly-OMe can influence protein-protein interactions, potentially altering signaling pathways within cells.

1. Protein Modification Studies

Various studies have demonstrated the ability of TFA-L-Cys-Gly-OMe to selectively modify proteins. For instance, it was used as a probe in research focusing on the acylation of protein N-termini, showcasing its potential for introducing functional groups selectively at the N-terminal position of peptides and proteins .

2. Case Studies

- Selective Acylation : In a study published in Nature Communications, researchers utilized TFA-L-Cys-Gly-OMe for the selective acylation of peptides. This method allowed for efficient introduction of functionalities at the N-terminal end without affecting other sites on the peptide .

- Enzyme Inhibition : A case study highlighted its role in inhibiting specific proteases, demonstrating an increase in the stability of certain substrates when treated with TFA-L-Cys-Gly-OMe. This inhibition was quantitatively assessed using kinetic assays, revealing significant changes in enzyme activity upon treatment with varying concentrations of the compound.

Applications in Research and Medicine

TFA-L-Cys-Gly-OMe has potential applications across several domains:

- Chemical Biology : It serves as a valuable tool for studying protein modifications and interactions, providing insights into cellular processes and signaling pathways.

- Drug Development : The compound's ability to modify protein function positions it as a candidate for therapeutic agents targeting specific diseases where protein dysfunction is implicated.

- Industrial Use : In pharmaceutical manufacturing, TFA-L-Cys-Gly-OMe can be utilized as an intermediate for synthesizing more complex bioactive molecules.

Comparative Analysis of Biological Activity

| Property/Activity | TFA-L-Cys-Gly-OMe | Other Similar Compounds |

|---|---|---|

| Covalent Bonding | Yes | Limited |

| Enzyme Inhibition | Moderate | Varies |

| Selective Protein Modification | High | Moderate |

| Therapeutic Potential | Emerging | Established |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for introducing the trifluoroacetyl protecting group in peptide derivatives like N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester?

- Methodological Answer : The trifluoroacetyl (TFA) group is commonly introduced via reaction with trifluoroacetic anhydride (TFAA) in inert solvents like dichloromethane or DMF under basic conditions (e.g., using triethylamine). For cysteine derivatives, ensure thiol protection (e.g., with trityl or acetamidomethyl groups) prior to TFA introduction to prevent disulfide formation. Purification typically involves crystallization or column chromatography under anhydrous conditions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of IR spectroscopy (to confirm TFA carbonyl stretch at ~1,680–1,710 cm⁻¹) and NMR (¹H and ¹³C) for backbone verification. For example:

- ¹H NMR : Peaks at δ 2.5–3.5 ppm (cysteine β-protons), δ 3.7–4.2 ppm (glycine methyl ester), and δ 6.5–7.5 ppm (amide protons).

- ¹³C NMR : TFA carbonyl at ~160–165 ppm .

Q. What handling precautions are critical for lab-scale work with this compound?

- Methodological Answer :

- Storage : Keep in a desiccator at –20°C to prevent hydrolysis of the TFA group. Avoid exposure to moisture or strong bases.

- Decomposition Risks : Decomposition may release toxic gases (e.g., CO, NOx). Work in a fume hood with PPE (gloves, lab coat) and monitor air quality .

Advanced Research Questions

Q. How can researchers optimize peptide coupling yields when synthesizing derivatives of this compound?

- Methodological Answer :

- Coupling Reagents : Use HOBt/DIC or PyBOP for sterically hindered residues. Pre-activate the carboxylic acid group of cysteine before coupling to glycine methyl ester.

- Solvent Choice : Anhydrous DMF or THF improves solubility and minimizes side reactions.

- Yield Analysis : Monitor reaction progress via TLC (silica gel, eluent: 9:1 DCM/methanol). Typical yields range 60–80%; recrystallization from ethyl acetate/hexane enhances purity .

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Check for rotameric equilibria in the TFA group using variable-temperature NMR.

- Impurity Identification : Compare experimental ¹³C NMR with computational predictions (e.g., DFT calculations). Contaminants like residual solvents (e.g., DMSO-d6) can cause shifts; use deuterated chloroform for clarity .

Q. What experimental designs are suitable for evaluating the bioactivity of this compound in enzymatic assays?

- Methodological Answer :

- Dose-Response Setup : Use a microplate reader to measure inhibition of target enzymes (e.g., proteases) at concentrations from 1 µM to 1 mM. Include controls (e.g., untreated enzyme and vehicle-only).

- Data Interpretation : Fit results to a sigmoidal curve (e.g., GraphPad Prism) to calculate IC₅₀. Example from similar esters shows saturation near 250 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.